

# A Comprehensive Technical Guide to 3-Butoxy-1-Propanol: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name:	3-Butoxy-1-propanol
CAS No.:	63716-40-5
Cat. No.:	B7802052

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## Introduction

**3-Butoxy-1-propanol** (CAS No. 10215-33-5) is a bifunctional organic compound belonging to the glycol ether family.[1] Characterized by the presence of both an ether linkage and a primary alcohol functional group, it exhibits a unique combination of hydrophilic and hydrophobic properties. This amphiphilic nature makes it a highly versatile molecule, serving as a powerful solvent, a coupling agent, and a key chemical intermediate in a wide array of industrial and research applications.[1] This guide provides a detailed examination of its molecular characteristics, a proposed synthetic pathway, its principal applications, and essential safety protocols for its handling, tailored for professionals in research and chemical development.

## Molecular Structure and Physicochemical Properties

### Chemical Identity

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers. **3-Butoxy-1-propanol** is structurally defined by a butyl ether group at the third position of a propanol backbone.

- Molecular Formula:  $C_7H_{16}O_2$ [\[2\]](#)[\[3\]](#)
- IUPAC Name: 3-butoxypropan-1-ol[\[2\]](#)[\[3\]](#)
- CAS Number: 10215-33-5[\[1\]](#)[\[4\]](#)
- Synonyms: n-Butoxy-1-propanol, Dowanol 37B[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Core Physicochemical Properties

The utility of **3-butoxy-1-propanol** in various applications is a direct consequence of its physical properties. These quantitative metrics are crucial for process design, formulation development, and safety assessments.

Property	Value	Source(s)
Molecular Weight	132.20 g/mol	<a href="#">[2]</a>
Appearance	Colorless liquid with an ether-like odor	<a href="#">[1]</a>
Density	0.893 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	170.1 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	-100 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Flash Point	58.9 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Refractive Index	1.4174	<a href="#">[1]</a> <a href="#">[4]</a>
Water Solubility	Partially miscible	<a href="#">[1]</a>

## Spectroscopic Profile

Structural elucidation and quality control rely on spectroscopic analysis. The expected spectral features for **3-butoxy-1-propanol** are:

- $^1\text{H}$  NMR: The proton NMR spectrum would be characterized by distinct signals corresponding to the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups), the propanol backbone (three distinct methylene multiplets), and a broad singlet for the hydroxyl proton.
- $^{13}\text{C}$  NMR: The carbon NMR would display seven unique signals, confirming the presence of seven non-equivalent carbon atoms in the structure.[2]
- FTIR: The infrared spectrum is defined by a strong, broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ , characteristic of the O-H stretching of the alcohol group.[2] A prominent C-O stretching band for the ether linkage would appear around  $1100\text{ cm}^{-1}$ . [2]

## Synthesis and Mechanism

### Rationale for Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of unsymmetrical ethers. Its selection as a synthetic route for **3-butoxy-1-propanol** is based on its reliability and mechanistic clarity. The reaction proceeds via an  $\text{S}_{\text{N}}2$  (bimolecular nucleophilic substitution) mechanism, involving a nucleophilic alkoxide and an electrophilic alkyl halide. For synthesizing **3-butoxy-1-propanol**, two primary disconnections are possible. The pathway involving the deprotonation of 1,3-propanediol followed by reaction with a butyl halide is often preferred to avoid potential elimination side reactions that could occur with a bulkier secondary halide.

### Proposed Synthetic Protocol: Williamson Ether Synthesis

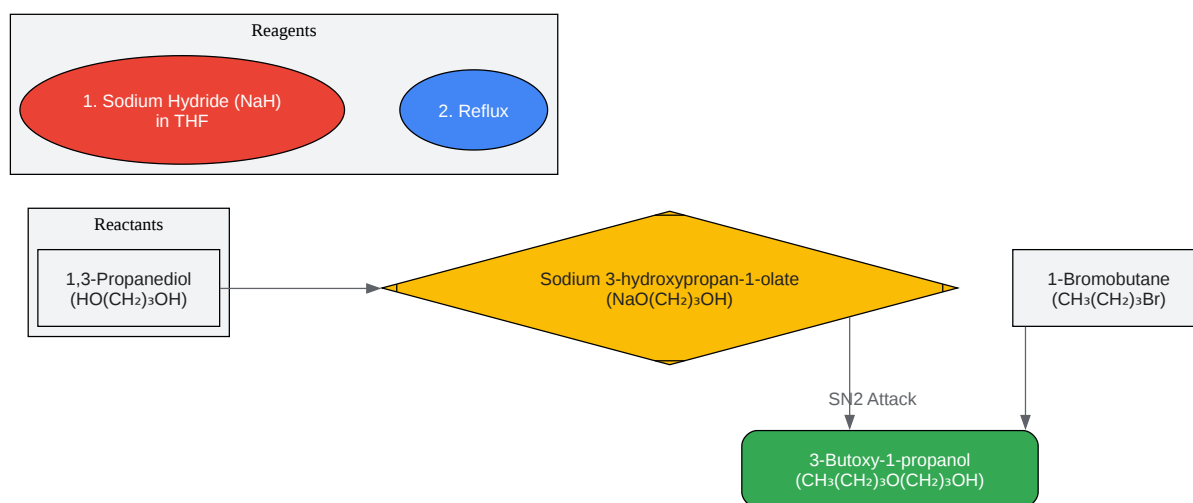
This protocol describes the synthesis of **3-butoxy-1-propanol** from sodium propan-1-olate and 1-bromobutane.

- Preparation of Alkoxide: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous propan-1,3-diol to a suitable anhydrous solvent (e.g., THF).
- Deprotonation: Slowly add one molar equivalent of a strong base, such as sodium hydride (NaH), to the solution at  $0\text{ }^{\circ}\text{C}$ . The causality here is the deprotonation of the less sterically

hindered primary alcohol to form the sodium salt, which is a potent nucleophile. Allow the reaction to stir until hydrogen gas evolution ceases.

- **Nucleophilic Substitution:** Add one molar equivalent of 1-bromobutane dropwise to the flask. The alkoxide will attack the electrophilic carbon of the 1-bromobutane, displacing the bromide ion.
- **Reaction Monitoring:** Gently reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup and Purification:** After cooling, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to yield pure **3-butoxy-1-propanol**.

## Visualization of Synthesis Pathway



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Caption: Williamson ether synthesis pathway for **3-butoxy-1-propanol**.

## Applications in Research and Industry

The dual functionality of **3-butoxy-1-propanol** is the primary driver of its widespread use.

### Role as a Solvent and Coupling Agent

Its molecular structure provides both a nonpolar alkyl chain and a polar hydroxyl group, allowing it to act as a bridge between immiscible phases. This makes it an excellent coupling agent and solvent in formulations like industrial cleaners, degreasers, and water-based

agricultural products.[5] In the coatings industry, it serves as a coalescing agent in latex paints, facilitating the formation of a continuous and durable film as the paint dries.[5]

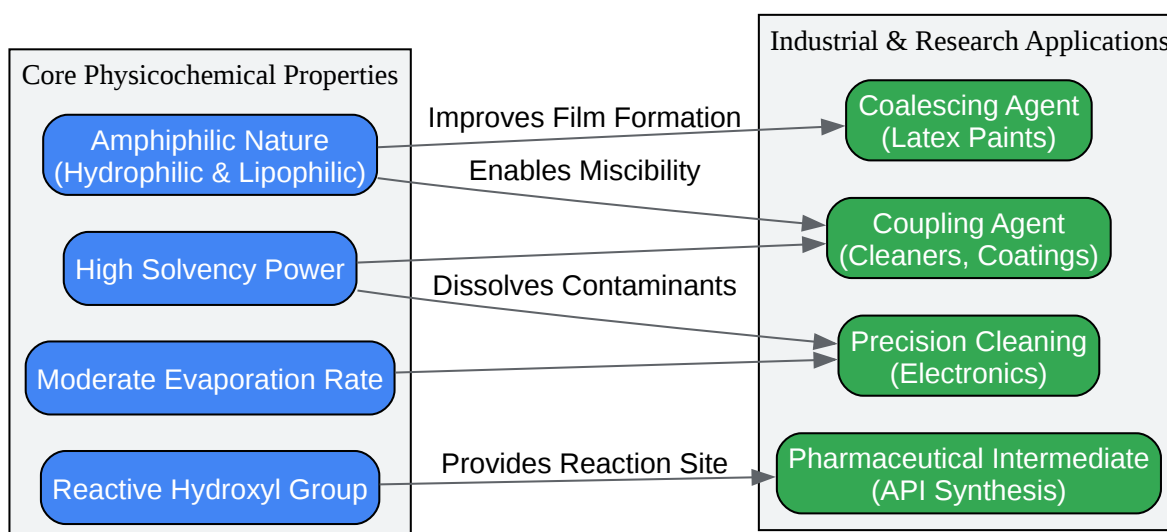
## Utility in Pharmaceutical and Chemical Synthesis

In drug development and fine chemical manufacturing, **3-butoxy-1-propanol** functions as a valuable synthetic intermediate.[1] Its primary alcohol group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or esters, making it a versatile building block for more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its relatively low toxicity profile is an advantage in processes where biocompatibility is a concern.[1]

## Applications in Electronics

The electronics industry requires high-purity solvents for cleaning and degreasing sensitive components without causing corrosion or leaving residues.[1] **3-Butoxy-1-propanol**'s ability to dissolve a wide range of organic contaminants, coupled with a moderate evaporation rate, makes it suitable for these precision cleaning applications.[1]

## Visualization of Application Logic



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Caption: Relationship between properties and applications of **3-butoxy-1-propanol**.

## Safety, Handling, and Disposal

### Hazard Identification

Proper risk assessment requires a clear understanding of the compound's hazards as defined by the Globally Harmonized System (GHS).

Hazard Class	GHS Code	Description	Source(s)
Flammable Liquids	H226	Flammable liquid and vapor	[6]
Skin Corrosion/Irritation	H315	Causes skin irritation	[7][8]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[7][8]

### Recommended Handling Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure laboratory safety.

- Ventilation: Always handle **3-butoxy-1-propanol** in a well-ventilated area, preferably within a chemical fume hood, to control vapor inhalation.[6][9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
- Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[6] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[8]

## First Aid and Emergency Procedures

- Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[6][7] If irritation occurs, seek medical attention.[7]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Seek immediate medical attention.[7]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]
- Fire: In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish. [8] Vapors are heavier than air and may travel along the ground, creating a risk of flashback.

## Disposal Considerations

Dispose of **3-butoxy-1-propanol** and its container in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant. Do not allow the product to enter drains.

## Conclusion

**3-Butoxy-1-propanol** is a chemical of significant industrial and scientific importance. Its value is derived directly from its bifunctional structure, which imparts a unique set of physicochemical properties. A thorough understanding of its molecular weight, formula, synthetic pathways, and safety requirements enables researchers and drug development professionals to leverage its capabilities effectively and safely. Its continued use as a versatile solvent, coupling agent, and synthetic precursor underscores its role as a key component in modern chemical science.

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